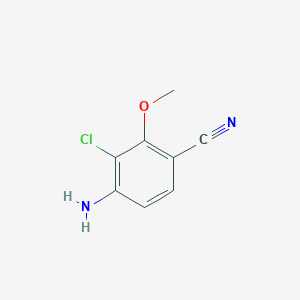

4-Amino-3-chloro-2-methoxybenzonitrile

Beschreibung

Contextualization of Benzonitrile (B105546) Derivatives as Versatile Building Blocks

Benzonitrile, a simple aromatic compound with the formula C₆H₅(CN), serves as a parent structure for a vast array of derivatives. wikipedia.org The cyano group (C≡N) is a powerful functional group in synthetic organic chemistry, known for its robustness and participation in a variety of transformations, including hydration to amides and reduction to primary amines. acs.org Benzonitrile and its derivatives are valuable precursors in the synthesis of numerous organic molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov They can form coordination complexes with transition metals, which act as useful and soluble synthetic intermediates. wikipedia.org The versatility of benzonitriles stems from the ability to modify the aromatic ring with different functional groups, which in turn modulates the reactivity of the cyano group and the ring itself, making them key intermediates in complex molecular syntheses. acs.org

Significance of Substituted Aminobenzonitriles in Advanced Synthetic Methodologies and Chemical Biology

The introduction of an amino group to the benzonitrile framework, creating aminobenzonitriles, significantly enhances the molecular complexity and utility of these compounds. Substituted aminobenzonitriles are crucial intermediates in the synthesis of various heterocyclic compounds and are recognized for their biological activities. nih.gov The presence of both an amino and a cyano group on the same aromatic ring provides multiple reactive sites for further chemical modifications. This dual functionality is exploited in advanced synthetic methodologies to construct complex molecular scaffolds. In the realm of chemical biology, substituted aminobenzonitriles are investigated for their potential as antiproliferative agents and their ability to interact with biological macromolecules like DNA and RNA. nih.gov The nature and position of the substituents on the aminobenzonitrile core can profoundly influence their biological activity and cellular uptake. nih.gov

Overview of 4-Amino-3-chloro-2-methoxybenzonitrile: Synthesis, Reactivity, and Applications in the Scholarly Literature

This compound is a polysubstituted aromatic compound featuring an amino, a chloro, a methoxy (B1213986), and a nitrile group. nih.gov While specific, detailed scholarly articles focusing exclusively on this compound are not abundant, its structure suggests its role as a valuable intermediate in organic synthesis. The synthesis of related compounds, such as 4-amino-2-methoxybenzonitrile (B1330249) and 3-chloro-4-methoxybenzonitrile, has been documented, providing insights into potential synthetic routes. chemicalbook.comsigmaaldrich.com The reactivity of this compound is dictated by the interplay of its four distinct functional groups. The amino group can act as a nucleophile or be diazotized, the chloro atom can be substituted via nucleophilic aromatic substitution, the methoxy group influences the electron density of the ring, and the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. Information from patents suggests its potential use as an intermediate in the creation of more complex molecules, though specific applications are not extensively detailed in publicly available literature. nih.gov

Research Objectives and Scope of Academic Inquiry into the Compound

The primary objective of academic inquiry into a compound like this compound would be to fully characterize its chemical properties and explore its synthetic potential. Key research areas would include the development of efficient and scalable synthetic routes to the compound. A thorough investigation of its reactivity profile would involve studying how the substituents direct further chemical transformations. A significant area of research would also be to explore its utility as a building block in the synthesis of novel heterocyclic compounds, which could then be screened for potential biological activities. The unique substitution pattern of this compound makes it an interesting candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Physicochemical Properties of this compound and Related Compounds

Below are interactive data tables summarizing the key physicochemical properties of this compound and its related structural analogs.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1354922-35-1 |

| Canonical SMILES | COC1=C(C=C(C=C1N)C#N)Cl |

| Data sourced from PubChem CID 59754297 nih.gov |

Table 2: Properties of Related Benzonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Amino-2-methoxybenzonitrile | C₈H₈N₂O | 148.16 | Not available | 7251-09-4 sigmaaldrich.com |

| 4-Amino-3-methoxybenzonitrile | C₈H₈N₂O | 148.16 | Not available | 177476-76-5 nih.gov |

| 3-Chloro-4-methoxybenzonitrile | C₈H₆ClNO | 167.59 | 107-111 | 102151-33-7 sigmaaldrich.com |

| 4-Amino-3-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | 102-105 | 21803-75-8 sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7ClN2O |

|---|---|

Molekulargewicht |

182.61 g/mol |

IUPAC-Name |

4-amino-3-chloro-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-5(4-10)2-3-6(11)7(8)9/h2-3H,11H2,1H3 |

InChI-Schlüssel |

ZLCPWKWAWXKVQU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1Cl)N)C#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Amino 3 Chloro 2 Methoxybenzonitrile and Analogues

Functional Group Interconversions on Related Benzonitrile (B105546) Scaffolds

Regioselective Halogenation of Aromatic Benzonitriles

The introduction of a halogen atom at a specific position on a substituted benzonitrile is a pivotal step in the synthesis of compounds like 4-Amino-3-chloro-2-methoxybenzonitrile. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. youtube.com

In a precursor such as 4-amino-2-methoxybenzonitrile (B1330249), the amino (-NH2) and methoxy (B1213986) (-OCH3) groups are both activating and ortho-, para-directing. libretexts.orglibretexts.org The amino group is a powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. The methoxy group also directs ortho and para. libretexts.org For the chlorination of 4-amino-2-methoxybenzonitrile, the target position is C3, which is ortho to the activating amino group and meta to the methoxy group. The powerful ortho-directing effect of the amino group is the dominant influence, facilitating the introduction of the chlorine atom at the desired C3 position.

Various chlorinating agents are employed for such transformations, ranging from traditional reagents like N-chlorosuccinimide (NCS) to more recently developed systems that offer higher reactivity and selectivity under mild conditions. tcichemicals.com The choice of reagent and reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of side products.

For instance, palladium-catalyzed ortho-halogenation using the cyano group as a directing group has emerged as a powerful technique for aryl nitriles. acs.org This method allows for the selective introduction of halogens (Cl, Br, I) at the position ortho to the nitrile, which can be a valuable strategy depending on the chosen synthetic route. acs.org

Table 1: Regioselective Directing Effects of Common Substituents

| Substituent Group | Type | Directing Preference |

| -NH2 (Amino) | Activating | Ortho, Para |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -CN (Cyano) | Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution for Methoxy Group Introduction in Analogues

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for introducing nucleophiles, such as methoxy groups, onto an aromatic ring. wikipedia.orgbyjus.com This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide. masterorganicchemistry.comlibretexts.org The EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org

In the synthesis of analogues of this compound, a common strategy involves starting with a di-halogenated precursor. For example, a dichlorinated benzonitrile bearing a nitro group (a powerful EWG) could undergo selective methoxylation. The nitro group activates the ring for nucleophilic attack, allowing one of the chlorine atoms to be displaced by a methoxide (B1231860) ion (e.g., from sodium methoxide). byjus.com The position of the substitution (ortho or para to the nitro group) is highly favored over the meta position because the negative charge of the intermediate can be delocalized onto the nitro group, providing significant stabilization. masterorganicchemistry.comlibretexts.org

The reactivity of the leaving group is also a key factor. While heavier halogens are typically better leaving groups in SN1 and SN2 reactions, in SNAr, fluoride (B91410) is often an excellent leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. uomustansiriyah.edu.iq

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate | Rationale |

| Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| Position of EWGs | Ortho/Para > Meta | Allows for direct resonance delocalization of the negative charge onto the EWG. masterorganicchemistry.com |

| Leaving Group | F > Cl > Br > I | The rate-determining step is often the nucleophilic attack, which is accelerated by a more electronegative halogen. uomustansiriyah.edu.iq |

| Nucleophile Strength | Stronger nucleophiles react faster | The reaction rate depends on the ability of the nucleophile to attack the electron-deficient ring. |

Multi-Step Synthesis Approaches and Convergent Strategies

The construction of complex, highly functionalized molecules often requires multi-step synthetic sequences. youtube.comstackexchange.com These routes involve the sequential introduction and modification of functional groups, where the order of reactions is critical to ensure correct regiochemistry and avoid unwanted side reactions. youtube.com

Construction of Complex Scaffolds Utilizing Benzonitrile Intermediates

Substituted benzonitriles like this compound are valuable intermediates for building more complex molecular architectures, particularly heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.netnih.gov The nitrile group itself is a versatile functional handle that can be transformed into other groups or used to construct new rings.

For example, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. nih.govmdpi.com It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. The amino group on the ring can be diazotized and converted into a wide array of other functional groups, or it can act as a nucleophile in ring-forming reactions. These transformations allow chemists to use the benzonitrile core as a scaffold to build upon, leading to diverse and complex molecular structures. researchgate.net For instance, substituted quinolines and quinazolines, which are important pharmacophores, can be synthesized from appropriately functionalized aminobenzonitrile precursors. researchgate.netnih.gov

Green Chemistry Principles and Sustainable Synthetic Routes Development (General Academic Topic)

The development of synthetic routes in modern chemistry is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance sustainability. numberanalytics.comsigmaaldrich.com These principles provide a framework for designing safer, more efficient, and less wasteful chemical processes. nih.govmsu.edu The synthesis of fine chemicals and pharmaceutical intermediates, which often involves multi-step processes, is a key area for the application of these principles. chemistryjournals.netnumberanalytics.com

Key green chemistry concepts relevant to the synthesis of complex aromatic compounds include:

Atom Economy : This principle, developed by Barry Trost, encourages the design of syntheses that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard. acs.org

Use of Catalysis : Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, reducing waste and often enabling more selective transformations. numberanalytics.comtandfonline.com This includes the use of metal catalysts, organocatalysts, and enzymes (biocatalysis). numberanalytics.com

Design for Energy Efficiency : Synthetic methods should be designed to minimize energy consumption by, for example, conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.commsu.edu Microwave-assisted synthesis and flow chemistry are technologies that can often reduce energy requirements and reaction times. chemistryjournals.net

Use of Renewable Feedstocks : Sourcing starting materials from renewable resources, such as biomass, rather than depleting fossil fuels is a long-term goal for sustainable chemical production. rsc.org

By integrating these principles, chemists can develop more sustainable and economically viable routes for the synthesis of valuable compounds like this compound and its derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 Chloro 2 Methoxybenzonitrile

Reactivity Profile of the Nitrile (-CN) Moiety

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a ligand.

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon atom of the nitrile group in 4-Amino-3-chloro-2-methoxybenzonitrile is a key site for nucleophilic attack. Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate imine salt. libretexts.orgyoutube.com Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by protonation and hydrolysis of the resulting imine. libretexts.org

Another important nucleophilic addition is the reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine. libretexts.orglibretexts.org This transformation occurs through the addition of hydride ions (H-) to the nitrile carbon, ultimately leading to the corresponding aminomethyl derivative after an aqueous workup. libretexts.orgyoutube.com

The reactivity of benzonitriles in such additions can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, like the amino and methoxy (B1213986) groups present in the target molecule, can increase the electron density on the nitrile's nitrogen atom, potentially affecting its nucleophilicity in certain reactions. rsc.org

Table 1: Examples of Nucleophilic Addition to Nitriles

| Reaction Type | Reagent | Intermediate | Final Product | Reference |

| Grignard Reaction | R-MgX, then H3O+ | Imine Salt | Ketone | libretexts.org, youtube.com |

| Reduction | LiAlH4, then H2O | Imine Anion | Primary Amine | libretexts.org, libretexts.org |

Hydrolysis and Other Transformations of the Nitrile Functionality

The nitrile group can be hydrolyzed to either a carboxylic acid or a primary amide, depending on the reaction conditions. youtube.com Both acid- and base-catalyzed hydrolysis are common methods. In acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the carbon atom for attack by water. This leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid upon heating. libretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon.

The conversion of nitriles can also be achieved through other transformations. For example, certain cascade reactions involving ortho-carbonyl-substituted benzonitriles can lead to the formation of complex heterocyclic structures like isoindolin-1-ones. nih.gov While this compound does not have an ortho-carbonyl group, this highlights the diverse reactivity of the nitrile functionality in building complex molecular scaffolds.

Reactions Involving the Aromatic Amino (-NH2) Group

The amino group is a powerful activating group that significantly influences the reactivity of the aromatic ring and can itself participate in a variety of important chemical transformations.

Electrophilic Aromatic Substitution Mechanisms and Regiodirecting Effects

The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions due to their ability to donate electron density to the ring through resonance. mdpi.comyoutube.com Conversely, the chloro (-Cl) group is a deactivating but also ortho-, para-directing group, while the nitrile (-CN) group is a deactivating, meta-directing group. mdpi.comyoutube.com

In this compound, the directing effects of these substituents are in opposition. The powerful activating and directing influence of the amino and methoxy groups would strongly favor substitution at positions ortho and para to them. However, the available positions are sterically hindered and electronically influenced by the other substituents. The position C5 is ortho to the amino group and meta to the nitrile, while position C6 is meta to the amino group and ortho to the methoxy group. Predicting the precise outcome of an EAS reaction would require careful consideration of the interplay between these electronic and steric factors. In many cases with multiple competing directing groups, a mixture of products can be expected. youtube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Reference |

| -NH2 (Amino) | Strongly Activating | Ortho, Para | youtube.com |

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para | youtube.com |

| -Cl (Chloro) | Deactivating | Ortho, Para | mdpi.com |

| -CN (Nitrile) | Deactivating | Meta | mdpi.com |

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type Reactions for Halogenation or other functionalizations)

A primary aromatic amine like this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures. mnstate.edumasterorganicchemistry.com This process, known as diazotization, transforms the amino group into an excellent leaving group, molecular nitrogen (N2). masterorganicchemistry.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, most notably the Sandmeyer reaction. wikipedia.orgbyjus.com In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl-, Br-) or cyanide (CN-), using a copper(I) salt as a catalyst. wikipedia.orgbyjus.com This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring that are often not accessible through direct electrophilic substitution. organic-chemistry.org For instance, reacting the diazonium salt of this compound with CuCl would yield 1,4-dichloro-2-methoxybenzonitrile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Coupling Reactions and Derivative Formation

The amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new structural motifs.

Furthermore, the diazonium salt derived from this compound can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. However, the reactivity of the diazonium salt in such coupling reactions would be influenced by the electron-withdrawing nature of the chloro and nitrile substituents.

More modern methods, such as palladium-catalyzed cross-coupling reactions, could also be envisioned for derivative formation, although these typically involve the formation of carbon-nitrogen bonds rather than direct transformations of the existing amino group.

Reactivity of the Methoxy (-OCH3) Group on the Aromatic Ring

The methoxy group (-OCH3) at the C2 position of this compound is a significant determinant of the molecule's reactivity. As an ether, it can undergo cleavage under specific conditions, and its presence electronically influences the aromatic system.

Cleavage and Derivatization Reactions of the Methoxy Ether

The cleavage of aryl methyl ethers, such as the methoxy group in the title compound, is a common transformation in organic synthesis, often employed to unmask a reactive phenol. This can be achieved through various methods. Nucleophilic substitution reactions can be used to replace the methoxy group with other functional groups.

More specific methods for ether cleavage include:

Radical Hydrogen Abstraction: One sophisticated method achieves selective cleavage of methoxy groups adjacent to a hydroxyl group. In this process, an alkoxyl radical generated from a nearby hydroxyl group can abstract a hydrogen atom from the methoxy group, transforming it into an acetal (B89532) which is then hydrolyzed to the alcohol. nih.gov

Lewis Acid-Mediated Cleavage: Strong Lewis acids like aluminum chloride, often in the context of a Friedel-Crafts reaction, can induce the selective cleavage of a methoxy group to yield a phenol. researchgate.net

Reductive Cleavage: Treatment with alkali metals in aprotic solvents can also effect the cleavage of carbon-oxygen bonds. Research on methoxy-substituted N,N-dimethylanilines has shown that the reactivity towards this cleavage is position-dependent, with ortho-methoxy groups being more reactive than meta or para isomers. researchgate.net This suggests the methoxy group in this compound, being ortho to the amino group, would be susceptible to such reductive cleavage. researchgate.net

These reactions allow for the derivatization of the molecule, converting the methoxy group into a hydroxyl group, which can then participate in a new range of reactions, significantly expanding the synthetic utility of the parent compound.

Influence of Chlorine Substituent on Aromatic Reactivity and Electronic Properties

The chlorine atom at the C3 position has a profound impact on the electronic environment of the benzene (B151609) ring and its susceptibility to further reactions, particularly electrophilic substitution.

The influence of the chlorine substituent is twofold, characterized by opposing electronic effects:

Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond. This effect is dominant and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. quora.com

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. quora.com

Exploration of Cascade Reactions and Domino Processes (General Academic Topic)

Cascade or domino reactions are highly efficient synthetic strategies where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process without isolating intermediates. iupac.org These processes are valued for their ability to rapidly construct complex molecular architectures from simple starting materials, aligning with the principles of green and sustainable chemistry. iupac.orgnih.gov

A molecule like this compound, with its multiple functional groups, is a prime candidate for participating in such reaction sequences. The amino group, the nitrile function, and the aromatic ring itself can all be involved in bond-forming events.

Key examples of domino processes that could be conceptually applied include:

Domino Knoevenagel/Hetero-Diels-Alder Reactions: This powerful sequence often begins with the condensation of an aldehyde with an active methylene (B1212753) compound, followed by an intramolecular cycloaddition to form complex heterocyclic systems. iupac.org The functional groups on the benzonitrile (B105546) could be modified to participate in such a sequence.

Synthesis of Fused Heterocycles: Substituted benzonitriles are valuable precursors for fused heterocyclic systems. For instance, domino reaction protocols have been developed to synthesize benzothiophene (B83047) derivatives from substituted benzonitriles. nih.gov The amino and nitrile groups of this compound could potentially be utilized in Friedländer-type annulations or other cyclization reactions to build fused pyridine (B92270) or pyrimidine (B1678525) rings.

The development of cascade reactions is a cornerstone of modern organic synthesis, enabling the efficient creation of diverse and complex molecules, including nitrogen-containing heterocycles which are often the basis for pharmaceutically active compounds. nih.govmdpi.com The strategic combination of mechanistically different reactions within a single process allows for a significant increase in molecular complexity in a single synthetic operation. iupac.org

Computational Chemistry and Theoretical Studies on 4 Amino 3 Chloro 2 Methoxybenzonitrile

Theoretical Prediction of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic features of 4-Amino-3-chloro-2-methoxybenzonitrile. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary methods used for these predictions.

Vibrational Frequency Calculations (Infrared and Raman Spectra)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are widely used to calculate these vibrational frequencies with a high degree of accuracy. For a molecule like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can predict the IR and Raman spectra.

The process involves optimizing the molecular geometry to a minimum energy state, followed by the calculation of the second derivatives of the energy with respect to the nuclear coordinates. This yields the harmonic vibrational frequencies. Theoretical studies on related substituted benzonitriles, such as 2-amino-4-chlorobenzonitrile (B1265954) and 4-chloro-3-nitrobenzonitrile, have demonstrated that this approach can accurately predict the vibrational modes associated with the characteristic functional groups. analis.com.mynih.gov For instance, the stretching frequencies of the nitrile (C≡N), amino (N-H), and chloro (C-Cl) groups, as well as the various aromatic ring vibrations, can be assigned based on these calculations. analis.com.mynih.govresearchgate.net

A potential energy distribution (PED) analysis can further be employed to quantify the contribution of individual internal coordinates to each normal vibrational mode, providing a detailed understanding of the molecular vibrations. nih.gov By comparing the calculated spectra with experimental data, a definitive assignment of the observed bands can be achieved.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Benzonitrile (B105546) Derivatives

| Functional Group | Typical Experimental Frequency Range (cm⁻¹) | Basis of Prediction |

| N-H stretch (Amino) | 3300 - 3500 | DFT calculations on similar aminobenzonitriles. analis.com.myresearchgate.net |

| C≡N stretch (Nitrile) | 2210 - 2240 | Experimental and theoretical data for substituted benzonitriles. analis.com.mynih.gov |

| C-Cl stretch (Chloro) | 700 - 800 | DFT calculations on chlorinated aromatic compounds. analis.com.mynih.gov |

| C-O stretch (Methoxy) | 1000 - 1300 | General range for aryl ethers. |

| Aromatic C-H stretch | 3000 - 3100 | Common in benzene (B151609) and its derivatives. |

| Aromatic ring modes | 1400 - 1600 | Characteristic of the benzene ring skeleton. |

This table is illustrative and based on data for related compounds. Actual values for this compound would require specific calculations.

Electronic Absorption Spectra Prediction via Time-Dependent DFT (TD-DFT)

The electronic absorption spectrum of a molecule, typically measured by UV-Vis spectroscopy, provides information about the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting these spectra. semanticscholar.orgresearchgate.net

For this compound, TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions. semanticscholar.org These calculations are usually performed on the optimized ground-state geometry of the molecule. The predicted spectrum can reveal the wavelengths of maximum absorption (λmax) and the nature of the transitions, such as π → π* and n → π*. analis.com.myscirp.org

Studies on related molecules like 4-methoxybenzonitrile (B7767037) and 2-amino-4-chlorobenzonitrile have shown that TD-DFT can effectively describe the features of their electronic spectra. analis.com.mysemanticscholar.orgresearchgate.netresearchgate.net The calculations can also assess the influence of solvents on the electronic transitions by incorporating a polarizable continuum model (PCM). scirp.org The nature of the electronic transitions can be further analyzed by examining the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). analis.com.mysemanticscholar.org

Table 2: Predicted Electronic Transitions for Substituted Benzonitriles

| Transition Type | Typical Wavelength Range (nm) | Involved Orbitals | Basis of Prediction |

| π → π | 200 - 300 | π (bonding) to π (antibonding) | TD-DFT studies on aromatic nitriles. analis.com.myscirp.org |

| n → π | > 300 | Non-bonding (e.g., from N or O) to π (antibonding) | TD-DFT calculations on similar substituted benzenes. analis.com.myscirp.org |

This table is illustrative and based on data for related compounds. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key features such as transition states, intermediates, and activation energies can be identified, providing a detailed understanding of the reaction pathway. researchgate.net

DFT calculations are commonly employed to explore reaction mechanisms. For instance, in the synthesis of substituted benzonitriles, computational methods can be used to model the reaction steps, such as nucleophilic aromatic substitution. researchgate.net By calculating the energies of reactants, products, and transition states, the feasibility of a proposed mechanism can be evaluated.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the methodology has been successfully applied to related compounds. For example, DFT studies on other substituted aromatic compounds have been used to investigate reaction kinetics and mechanisms. analis.com.my Such studies can elucidate the role of substituents in influencing the reactivity and regioselectivity of a reaction.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies for Related Molecules

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govleidenuniv.nl These models are valuable in drug discovery and development for predicting the activity of new compounds and for guiding the design of more potent molecules. ijpsr.comnih.govrsc.org

For molecules related to this compound, such as substituted benzamides and benzimidazoles, QSAR studies have been conducted to understand their biological activities. leidenuniv.nlnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic.

The process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further insights by considering the 3D properties of the molecules. leidenuniv.nlrsc.org These methods generate contour maps that visualize the regions around the molecules where steric, electrostatic, and other fields are favorable or unfavorable for activity.

While a specific QSAR study on this compound would require a dataset of related compounds with measured biological activity, the principles and methodologies from studies on other benzonitrile derivatives are directly applicable. nih.gov

Advanced Characterization Techniques in Chemical Research of 4 Amino 3 Chloro 2 Methoxybenzonitrile

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 4-Amino-3-chloro-2-methoxybenzonitrile, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS), are utilized to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the amino and methoxy (B1213986) groups. The two aromatic protons would likely appear as doublets due to coupling with each other. The amino group protons would typically present as a broad singlet, and the methoxy group protons as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. For this compound, eight distinct signals would be anticipated: six for the aromatic carbons (one of which is substituted with the nitrile group), one for the nitrile carbon, and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents.

To illustrate the expected ranges, the following table presents ¹H and ¹³C NMR data for related substituted benzonitriles.

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Aminobenzonitrile rsc.orgrsc.org | 7.36 (d, 2H), 6.64 (d, 2H), 4.44 (s, 2H) | 151.10, 133.76, 120.64, 114.44, 99.15 |

| 2-Methoxybenzonitrile rsc.org | 7.57 (t, 1H), 7.48 (t, 1H), 7.31 (t, 1H), 2.53 (s, 3H) | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |

| 3-Methoxybenzonitrile rsc.org | 7.37 (t, 1H), 7.23 (d, 1H), 7.13 (d, 2H), 3.83 (s, 3H) | 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3 |

| 4-Methoxybenzonitrile (B7767037) rsc.org | 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H) | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 |

| 3-Chloroaniline rsc.org | 7.01 (t, 1H), 6.69 (dd, 1H), 6.60 (t, 1H), 6.47 (m, 1H), 3.66 (s, 2H) | 147.8, 134.8, 130.4, 118.4, 114.9, 113.3 |

| 4-Chloroaniline rsc.org | 7.02 (d, 2H), 6.56 (d, 2H), 5.26 (s, 2H) | 148.25, 128.97, 119.20, 115.63 |

This table presents data for compounds structurally related to this compound to illustrate the expected NMR chemical shifts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Key functional groups in this compound that would give rise to characteristic absorption bands include:

N-H stretching of the amino group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C≡N stretching of the nitrile group, which is a sharp and intense band usually found around 2220-2260 cm⁻¹.

C-O stretching of the methoxy group, which appears in the fingerprint region.

C-Cl stretching , also in the fingerprint region.

Aromatic C-H and C=C stretching vibrations.

Experimental FT-IR data for the closely related compound 2-Amino-4-chlorobenzonitrile (B1265954) shows characteristic stretching bands at 3452 and 3363 cm⁻¹ for the N-H group, 2211 cm⁻¹ for the C≡N group, and 782 cm⁻¹ for the C-Cl bond. analis.com.my

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch would also be a prominent feature in the Raman spectrum.

The following table summarizes the characteristic vibrational frequencies for key functional groups in substituted benzonitriles.

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| Amino (N-H stretch) | 3300 - 3500 | 3300 - 3500 |

| Nitrile (C≡N stretch) | 2220 - 2260 | 2220 - 2260 |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 | 1400 - 1600 |

| Methoxy (C-O stretch) | 1000 - 1300 | 1000 - 1300 |

| Chloro (C-Cl stretch) | 600 - 800 | 600 - 800 |

This table provides typical vibrational frequency ranges for functional groups present in or related to this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak would also be expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation of the molecular ion would lead to a series of smaller, charged fragments. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a hydrogen cyanide (HCN) molecule, or cleavage of the C-Cl bond. The analysis of these fragment ions helps to piece together the structure of the original molecule.

For instance, in the mass spectrum of the related compound m-Methoxybenzonitrile , a prominent molecular ion peak is observed, along with fragment ions corresponding to the loss of a methyl group and other fragments.

Chromatographic Methods for Purity Assessment and Mixture Separation (General Academic Topic)

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. The choice of chromatographic method depends on the properties of the analyte, such as its volatility and polarity.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. analis.com.my A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. For the analysis of this compound, GC could be used to determine its purity by detecting any volatile impurities. The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) as a detector would provide quantitative and qualitative information about any impurities present.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally unstable. analis.com.my In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For this compound, reversed-phase HPLC with a UV detector would be a common method for purity assessment. This technique is highly sensitive and can separate the target compound from non-volatile impurities and by-products.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Although a crystal structure for this compound has not been explicitly reported, the crystal structure of the closely related 2-Amino-4-chlorobenzonitrile has been determined. analis.com.my This analysis revealed that the compound crystallizes in the triclinic system with the space group P-1. analis.com.my The bond lengths and angles obtained from such a study provide definitive proof of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, X-ray crystallography would definitively confirm the substitution pattern on the benzene (B151609) ring and the conformation of the methoxy group.

Applications As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Role in the Construction of Diverse Heterocyclic Systems

The strategic placement of reactive sites on the 4-Amino-3-chloro-2-methoxybenzonitrile molecule allows for its participation in various cyclization reactions to form diverse heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions. The presence of the chloro and methoxy (B1213986) groups further influences the reactivity and allows for additional modifications.

These characteristics make it a valuable starting material for the synthesis of heterocycles such as quinazolines, triazoles, and other fused ring systems. nih.govnih.gov For instance, the amino group can be acylated and then cyclized to form quinazolinone derivatives, which are important structural motifs in many biologically active compounds. nih.gov The nitrile group can also be a key participant in the formation of nitrogen-containing heterocycles.

Precursor for the Synthesis of Pharmacologically Relevant Scaffolds

The utility of this compound extends significantly into the field of medicinal chemistry, where it serves as a crucial precursor for the synthesis of molecules with therapeutic potential. nih.govnih.govnih.govbldpharm.com

Design and Synthesis of Androgen Receptor Modulators

This benzonitrile (B105546) derivative has been instrumental in the design and synthesis of selective androgen receptor modulators (SARMs). nih.govnih.gov SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. The core structure provided by this compound can be elaborated through various chemical reactions to produce potent and selective AR modulators. nih.gov For example, the amino group can be derivatized to introduce different side chains that are crucial for binding to the androgen receptor. nih.govnih.gov

Development of Kinase Inhibitors from Benzonitrile Derivatives

Benzonitrile derivatives, including those derived from this compound, are key components in the development of kinase inhibitors. nih.govnih.gov Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The nitrile group of these derivatives can be a key pharmacophore that interacts with the kinase active site. The substituted benzene (B151609) ring allows for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. nih.gov

Utilization in Multi-Component Reactions (MCRs) for Complex Molecule Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product that contains substantial portions of all the starting materials. tcichemicals.comjocpr.com This approach is highly efficient and atom-economical, making it attractive for the rapid generation of molecular diversity. nih.govbeilstein-journals.org

The functional groups present in this compound make it an ideal candidate for participation in MCRs. The amino group can react with aldehydes or ketones to form imines, which can then undergo further reactions with other components. The nitrile group can also participate in various MCRs, leading to the formation of highly substituted and complex heterocyclic structures in a single step. This strategy allows for the efficient construction of libraries of compounds for high-throughput screening in drug discovery programs. nih.gov

Process Chemistry Considerations for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of compounds derived from this compound requires careful consideration of process chemistry principles. nih.govnih.govnih.gov Key factors include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product.

For the industrial synthesis of derivatives of this compound, developing robust and scalable reaction conditions is paramount. This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities. The choice of solvents and reagents is also critical, with a preference for those that are less hazardous and can be easily recycled. Efficient purification methods, such as crystallization, are often employed to obtain the final product in high purity. The development of such processes is essential for making these valuable compounds available for further research and potential commercial applications. google.com

Lack of Scientific Data Precludes Review of this compound's Biological Activity

Comprehensive searches for the chemical compound this compound have revealed a significant absence of publicly available scientific literature detailing its biological activities. As a result, an in-depth exploration of its molecular interactions and cellular effects, as requested, cannot be provided at this time.

There is no available research data concerning the modulatory effects of this compound on nuclear hormone receptors, such as the androgen receptor. Furthermore, no studies were found that profiled its potential as an enzyme inhibitor, including any activity against G9a-like protein (GLP).

In the realm of cellular biology, information regarding the cytotoxicity and antiproliferative effects of this compound in various cell models is not present in the surveyed scientific databases. Similarly, no computational studies, such as molecular docking simulations, have been published to predict its binding affinity and interaction with biological targets.

The absence of data across these key areas of preclinical research—target engagement, cellular-level effects, and computational analysis—indicates that this compound has likely not been a subject of significant biological investigation, or the findings of any such research have not been disclosed in publicly accessible formats. Therefore, the requested article focusing on its biological activities and molecular interaction mechanisms cannot be generated.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Computational Approaches to Molecular Interactions

Molecular Dynamics Simulations for Binding Conformations and Stability (General Academic Topic)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. ntu.edu.sgnih.gov In the context of drug discovery and medicinal chemistry, MD simulations provide profound insights into how a ligand, such as 4-Amino-3-chloro-2-methoxybenzonitrile, might interact with a biological target, which is typically a protein. nih.govntu.edu.sg These simulations model the protein-ligand complex at an atomic level, allowing researchers to observe dynamic behaviors that are often not visible through static experimental methods like X-ray crystallography. ntu.edu.sgarxiv.org

The primary principle of MD simulations is the numerical solving of Newton's equations of motion for a system of interacting atoms. numberanalytics.com The system is defined by a force field, a set of parameters that describes the potential energy of the particles and governs their interactions, including bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., van der Waals, electrostatic) forces. nih.govnumberanalytics.com By calculating the forces on each atom at a given moment, the simulation can predict the position and velocity of each atom at an infinitesimally small time step later. Repeating this process millions of times generates a trajectory that illustrates the molecule's motion and conformational changes over a specific period, typically from nanoseconds to microseconds. arxiv.org

For a potential drug compound, MD simulations are crucial for several reasons:

Assessing Binding Stability: A key application is to assess the stability of a ligand within the binding pocket of a target protein. scfbio-iitd.res.in After an initial docking pose is predicted, an MD simulation can reveal whether the ligand remains stably bound or if it dissociates from the pocket. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial position, are monitored to quantify this stability.

Identifying Key Interactions: Simulations allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the protein-ligand complex. ntu.edu.sg Understanding which interactions are persistent throughout the simulation can guide the design of more potent molecules.

Exploring Conformational Changes: Proteins are not static entities; they are flexible and can adopt various conformations. mdpi.comnih.gov MD simulations can capture these dynamic changes, including the opening of transient or "cryptic" binding pockets that are not apparent in static crystal structures. scfbio-iitd.res.inacs.org This provides a more realistic view of the binding process and can reveal new opportunities for drug design. nih.govnih.gov

Predicting Binding Free Energy: Advanced MD simulation techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and alchemical free energy perturbation, can be used to estimate the binding affinity of a ligand to its target. numberanalytics.comnih.govnih.gov These calculations help in prioritizing compounds for synthesis and experimental testing. nih.gov

The table below summarizes the typical steps and key outputs of an MD simulation study focused on a protein-ligand complex.

| Simulation Phase | Description | Key Outputs & Analysis |

|---|---|---|

| System Preparation | The initial 3D structures of the protein and ligand are obtained (e.g., from crystallography or homology modeling). The complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. | A fully solvated and neutralized system ready for simulation. |

| Equilibration | The system is gradually heated to the desired temperature and adjusted to the correct pressure. This phase allows the system to relax from any initial structural artifacts and reach a stable state. numberanalytics.com | Stabilization of temperature, pressure, and density. RMSD plots show the system reaching a plateau. |

| Production Run | The main simulation phase where data is collected. The trajectory of atomic positions and velocities is saved at regular intervals for a long duration (nanoseconds to microseconds). numberanalytics.com | A detailed trajectory file of the complex's dynamic movements. |

| Analysis | The trajectory is analyzed to extract meaningful information. This includes calculating structural properties and interaction energies over time. | RMSD (ligand stability), RMSF (protein flexibility), hydrogen bond analysis, interaction energy calculations, and visualization of the binding mode. |

Structure-Activity Relationship (SAR) Derivation for Design of Analogues (General Academic Topic)

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.orgbionity.com The core principle of SAR is that the biological effect of a molecule is directly related to its three-dimensional structure, including the arrangement of its atoms and functional groups. oncodesign-services.com By systematically modifying the chemical structure of a "lead compound"—a molecule with known activity—and observing the resulting changes in biological effect, chemists can deduce which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, and metabolic stability. wikipedia.orgslideshare.net

The process of deriving SAR is iterative and integral to the drug discovery pipeline, guiding the optimization of a hit compound into a viable drug candidate. oncodesign-services.com The workflow typically involves:

Identifying a Lead Compound: This initial molecule shows a desired biological activity, but may have suboptimal properties (e.g., low potency, poor selectivity, or undesirable side effects).

Systematic Chemical Modification: Medicinal chemists synthesize a series of analogues by making specific, controlled changes to the lead structure. bionity.com These modifications can include altering substituent groups, changing the size or shape of the molecular scaffold, introducing or removing functional groups, and modifying stereochemistry. studysmarter.co.uk

Biological Testing: Each new analogue is tested in a relevant biological assay to measure its activity (e.g., enzyme inhibition, receptor binding). oncodesign-services.com

Analysis and Derivation: The activity data for the series of analogues is compared. By correlating the structural changes with the observed activity, researchers can identify trends and build a SAR model. slideshare.net For example, it might be found that adding a halogen at a specific position increases potency, while a bulky group at another position diminishes it.

This process allows for the rational design of new compounds with enhanced therapeutic profiles. studysmarter.co.uk A more advanced and quantitative approach, known as Quantitative Structure-Activity Relationship (QSAR), uses mathematical models to correlate physicochemical properties of compounds with their biological activity, further refining the predictive power of SAR studies. wikipedia.orgbionity.com

The following hypothetical SAR table for a series of analogues based on a core structure illustrates how these relationships are documented and analyzed.

| Analogue | Core Structure | R1 Group | R2 Group | Biological Activity (IC₅₀, nM) | SAR Interpretation |

|---|---|---|---|---|---|

| 1 (Lead) | General Benzene (B151609) Ring | -H | -CH₃ | 500 | Baseline activity. |

| 2 | -F | -CH₃ | 150 | Small electron-withdrawing group at R1 increases potency. | |

| 3 | -Cl | -CH₃ | 80 | Larger halogen at R1 further improves potency, suggesting a hydrophobic pocket. | |

| 4 | -Cl | -CH₂CH₃ | 450 | Increasing the size of the R2 group reduces potency, indicating steric hindrance. |

By uncovering these relationships, SAR studies guide the optimization process, helping to accelerate the journey from an initial hit to a potential new medicine. oncodesign-services.com

Future Research Directions and Concluding Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted benzonitriles like 4-Amino-3-chloro-2-methoxybenzonitrile often presents challenges in achieving high yields and regioselectivity. Future research should focus on developing more efficient and sustainable synthetic methodologies.

Current Approaches and Potential Innovations:

Traditional synthetic routes to similar compounds may involve multi-step processes. For instance, a plausible, though not specifically documented, route could start from a simpler, commercially available benzonitrile (B105546) or benzoic acid derivative, followed by sequential introduction of the amino, chloro, and methoxy (B1213986) groups. A potential synthetic pathway is outlined in a patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde, which involves steps like acylation, ammonolysis, dehydration, and oxidation starting from a substituted benzoic acid. google.com

Future research could explore:

Catalytic C-H Activation: Direct, late-stage functionalization of a simpler benzonitrile precursor could offer a more atom-economical approach.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, potentially improving yields and safety for nitration or chlorination reactions.

Biocatalysis: The use of enzymes for selective functional group transformations could provide a greener alternative to traditional reagents.

A comparison of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Linear Synthesis | Well-established reactions | Multi-step, potentially low overall yield, waste generation |

| Convergent Synthesis | Higher overall yield, easier purification | Requires synthesis of complex fragments |

| Late-Stage Functionalization | Atom-economical, rapid access to derivatives | Regioselectivity control, may require specialized catalysts |

Unveiling Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the nitrile, the aromatic ring, and the amino, chloro, and methoxy substituents.

Known Reactivity of Related Compounds:

Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems like pyrimidines. wikipedia.orgrsc.org Benzonitriles can also react with basic reagents to form triazines. acs.orgacs.org

Aromatic Ring: The amino and methoxy groups are activating, ortho-, para-directing groups, while the chloro and nitrile groups are deactivating, with the nitrile being meta-directing. This substitution pattern makes electrophilic aromatic substitution reactions complex. The ionic fragmentation of benzonitrile has been studied as a potential pathway in the formation of polycyclic aromatic hydrocarbons. rsc.org

Amino Group: The amino group can be acylated, alkylated, or diazotized, providing a handle for further functionalization.

Future research should aim to systematically explore the reactivity of this compound, including its participation in metal-catalyzed cross-coupling reactions, multicomponent reactions, and photochemical transformations. Understanding these pathways will be crucial for its use as a building block in organic synthesis.

Advancements in Computational Modeling for Predictive Chemistry and Compound Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work.

Applications of Computational Modeling:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reaction energetics. acs.orgmdpi.com This information can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reactivity. For instance, studies on benzonitrile have used computational methods to investigate its structural properties and reactivity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules or materials. This is particularly relevant for understanding its behavior in solution or within a material matrix. pnas.org

QSAR (Quantitative Structure-Activity Relationship): If a series of derivatives are synthesized and their biological activity is tested, QSAR models can be developed to correlate structural features with activity, aiding in the design of more potent compounds. nih.gov

Future computational studies could focus on building accurate models to predict the spectroscopic properties, reaction mechanisms, and potential biological activities of this compound and its derivatives.

Expansion of Applications in Materials Science and other Emerging Fields (General Academic Topic)

The unique combination of functional groups in this compound makes it an interesting candidate for applications in materials science.

Potential Applications:

Organic Electronics: Benzonitrile-containing molecules have been investigated for their use in organic electronics due to their electronic properties. The dipole moment of the nitrile group can influence molecular packing and charge transport properties.

Polymers and Resins: Benzonitrile is a precursor to benzoguanamine, which is used to produce melamine (B1676169) resins. wikipedia.org Derivatives like this compound could potentially be used to create novel polymers with tailored properties.

Supramolecular Chemistry: The nitrile group can act as a hydrogen bond acceptor, enabling the formation of self-assembled structures. nih.gov The amino group can also participate in hydrogen bonding, making this molecule a potential building block for supramolecular materials.

Further research is needed to synthesize and characterize materials incorporating this compound and to evaluate their performance in various applications.

Rational Design of Derivatives for Enhanced Specificity and Potency in Biological Systems

The scaffold of this compound can serve as a starting point for the rational design of new bioactive molecules. mdpi.com

Strategies for Derivative Design:

Pharmacophore Modeling: By identifying the key structural features responsible for a desired biological activity, new derivatives can be designed with improved properties. researchgate.net

Bioisosteric Replacement: The chloro, methoxy, or other groups can be replaced with other functional groups of similar size and electronic properties to fine-tune the molecule's activity and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives and evaluating their biological activity can provide valuable information about which structural modifications lead to enhanced potency and specificity. researchgate.net

The design of novel bioactive compounds is a complex process that often relies on a multidisciplinary approach combining synthetic chemistry, computational modeling, and biological testing. mdpi.com The development of derivatives of this compound could lead to new therapeutic agents or biological probes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Amino-3-chloro-2-methoxybenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A common approach is nucleophilic aromatic substitution (NAS) on a pre-chlorinated and methoxy-substituted intermediate. For example, substituting a halogen (e.g., Cl) at the 3-position with an amino group under catalytic conditions (e.g., CuI/ligands) in ammonia or using protected amines . Temperature (80–120°C) and solvent polarity (DMF, DMSO) critically affect reaction kinetics and regioselectivity. Purity (>95%) is achieved via recrystallization or column chromatography .

Q. How can spectroscopic methods (NMR, IR) distinguish positional isomers of chlorinated aminobenzonitriles?

- Methodological Answer :

- ¹H NMR : The methoxy group (2-position) appears as a singlet (~δ 3.8–4.0 ppm), while the amino group (4-position) may show broad peaks (~δ 5.5–6.5 ppm) if protonated. Chlorine’s deshielding effect alters adjacent proton chemical shifts .

- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm. Chlorine substitution induces distinct splitting patterns in aromatic carbons compared to methoxy or amino groups .

- IR : A sharp C≡N stretch (~2220–2240 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹) confirm functional groups .

Q. What are the storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amino group. Light-sensitive derivatives require amber glassware. Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group . For handling, employ gloves and fume hoods due to potential irritancy (see SDS analogs in ).

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OMe, NH₂) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Cl : Enhances electrophilicity at the 3-position, facilitating Suzuki-Miyaura coupling with boronic acids. However, steric hindrance may reduce yields .

- Electron-Donating OMe and NH₂ : Activate ortho/para positions for electrophilic substitution but deactivate the ring toward NAS. Use directing group strategies (e.g., temporary protection of NH₂ with Boc groups) to control regioselectivity .

- Quantitative Analysis : DFT calculations (e.g., Fukui indices) predict reactive sites, validated by kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Data Normalization : Compare IC₅₀ values under consistent assay conditions (pH, solvent, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in microbial strains or nutrient media .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F or Me) to isolate electronic vs. steric effects. Use molecular docking to validate target binding hypotheses .

- Meta-Analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify trends .

Q. How can reaction optimization address low yields in amination of 3-chloro-2-methoxybenzonitrile precursors?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts with ligands (e.g., BINAP, phenanthroline) to improve turnover .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ammonia, while additives (K₂CO₃) neutralize HCl byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side reactions (e.g., hydrolysis) .

Q. What advanced analytical techniques characterize trace impurities in this compound batches?

- Methodological Answer :

- HPLC-MS : Identifies impurities (e.g., dechlorinated byproducts or methoxy-deprotected derivatives) with ppm-level sensitivity .

- X-ray Crystallography : Resolves structural ambiguities (e.g., positional isomerism) in crystalline samples .

- TGA/DSC : Monitors thermal stability and decomposition pathways, critical for industrial-scale process design .

Methodological Notes

- Data Validation : Cross-reference CAS-registered properties (e.g., melting points, purity) with Kanto Reagents catalogs and PubChem entries .

- Safety Compliance : Follow region-specific SDS guidelines (e.g., EPA, ECHA) for hazard mitigation .

- Ethical Use : Adhere to non-therapeutic research protocols, as this compound is not FDA-approved for medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.